6-Tert-butyl-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
6-(tert-butyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core with a tert-butyl group, a thioxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aniline derivative with a tert-butyl ketone in the presence of a sulfur source can yield the desired thioxoquinoline compound. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Methanesulfonic acid, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
6-(tert-butyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. The carbonitrile group can interact with nucleophilic sites on proteins, affecting their function. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
tert-Butyl methacrylate: Used in polymer chemistry for creating copolymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers.
Uniqueness
6-(tert-butyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core with a thioxo and carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H18N2S |
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Molecular Weight |
246.37 g/mol |
IUPAC Name |
6-tert-butyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15)13(17)16-12/h6,11H,4-5,7H2,1-3H3,(H,16,17) |
InChI Key |
RZDNWUJMAFHRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=S)N2)C#N |
Origin of Product |
United States |
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